molecular formula C22H30N4O5 B4624924 Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate

Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate

Cat. No.: B4624924
M. Wt: 430.5 g/mol
InChI Key: LLJXLCFWNKLXKR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as piperidine, piperazine, and phenylamino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of Piperidine and Piperazine Derivatives: Initial steps often involve the synthesis of piperidine and piperazine derivatives through reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The intermediate compounds are then coupled using reagents like carbodiimides or phosphonium salts to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, automated systems, and continuous flow processes are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: A simpler analog with similar structural features but lacking the piperazine and phenylamino groups.

    Ethyl 2-oxo-3-piperidinecarboxylate: Another related compound with a similar core structure but different substituents.

Uniqueness

Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical and biological properties

Properties

IUPAC Name

ethyl 1-[2-[2-(2-anilino-2-oxoethyl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O5/c1-2-31-22(30)16-8-11-25(12-9-16)15-20(28)26-13-10-23-21(29)18(26)14-19(27)24-17-6-4-3-5-7-17/h3-7,16,18H,2,8-15H2,1H3,(H,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJXLCFWNKLXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
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Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
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Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
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Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
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Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-(2-oxo-2-{3-oxo-2-[2-oxo-2-(phenylamino)ethyl]piperazin-1-yl}ethyl)piperidine-4-carboxylate

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